N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide
Description
N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide is a complex organic compound featuring a furan ring, a piperidine ring, and a pyrrolidinone moiety
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-16(19-6-1-2-7-19)11-14-3-8-20(9-4-14)17(22)18-12-15-5-10-23-13-15/h5,10,13-14H,1-4,6-9,11-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJIKQRUWLYOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCN(CC2)C(=O)NCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Core: Starting with a piperidine derivative, such as 4-piperidone, which can be alkylated with a suitable reagent to introduce the furan-3-ylmethyl group.
Introduction of the Pyrrolidinone Moiety: This step involves the reaction of the intermediate with a pyrrolidinone derivative under conditions that facilitate the formation of the carboxamide linkage.
Industrial Production Methods: Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to maintain consistency and safety.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Alcohol derivatives of the pyrrolidinone moiety.
Substitution Products: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, possibly as a lead compound in drug discovery.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body, altering their activity.
Enzyme Inhibition: Inhibiting the activity of enzymes, thereby affecting metabolic pathways.
Signal Transduction Modulation: Modulating signaling pathways within cells, leading to changes in cellular responses.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide: Similar structure but with the furan ring in a different position.
N-(thiophen-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness:
Structural Features: The specific arrangement of the furan, piperidine, and pyrrolidinone moieties in N-(furan-3-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-1-carboxamide may confer unique chemical and biological properties.
Reactivity: The presence of different functional groups allows for diverse chemical reactions, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
